![molecular formula C16H11Br2NO B2909154 6,8-Dibromo-2-(4-methoxyphenyl)quinoline CAS No. 860612-46-0](/img/structure/B2909154.png)
6,8-Dibromo-2-(4-methoxyphenyl)quinoline
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Description
“6,8-Dibromo-2-(4-methoxyphenyl)quinoline” is a chemical compound with the molecular formula C16H11Br2NO . It is a derivative of quinoline, a nitrogenous tertiary base .
Molecular Structure Analysis
The molecular structure of “6,8-Dibromo-2-(4-methoxyphenyl)quinoline” consists of a quinoline core with two bromine atoms at positions 6 and 8, and a 4-methoxyphenyl group at position 2 .Scientific Research Applications
Organic Synthesis
6,8-Dibromo-2-(4-methoxyphenyl)quinoline: serves as a precursor for synthesizing a wide range of organic compounds. Its bromine atoms are reactive sites for cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows the introduction of various aryl groups . This versatility makes it a valuable building block for creating complex organic molecules for further study or application.
Photophysical Studies
The photophysical properties of quinoline derivatives make them interesting subjects for study. Researchers have investigated the absorption and emission characteristics of polysubstituted quinazolines, which can be synthesized from compounds like 6,8-Dibromo-2-(4-methoxyphenyl)quinoline . These properties are crucial for applications in fluorescent dyes and organic light-emitting diodes (OLEDs).
properties
IUPAC Name |
6,8-dibromo-2-(4-methoxyphenyl)quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Br2NO/c1-20-13-5-2-10(3-6-13)15-7-4-11-8-12(17)9-14(18)16(11)19-15/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUHJPPGMNPVPGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3C=C2)Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Br2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,8-Dibromo-2-(4-methoxyphenyl)quinoline |
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